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Compound of Interest

Compound Name: c-di-AMP

Cat. No.: B159707 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive functional comparison of different diadenylate cyclase enzymes. This document

outlines their enzymatic performance, supported by experimental data, and details the

methodologies for key experiments.

Diadenylate cyclases (DACs) are a diverse class of enzymes that synthesize the second

messenger cyclic di-adenosine monophosphate (c-di-AMP) from two molecules of ATP. In

recent years, the critical role of c-di-AMP in bacterial physiology and in the innate immune

response of eukaryotes has become increasingly apparent, making DACs attractive targets for

novel therapeutic interventions. This guide offers a side-by-side comparison of key diadenylate

cyclase families, including the bacterial enzymes DisA, CdaA, and CdaS, the eukaryotic cGAS,

and the viral DncV.

Functional and Kinetic Comparison of Diadenylate
Cyclase Enzymes
The functional diversity of diadenylate cyclases is largely dictated by their domain architecture

and regulatory mechanisms. While all share a conserved catalytic DAC domain, variations in

associated domains confer distinct regulatory properties and biological roles. A summary of

their kinetic parameters provides a quantitative measure of their enzymatic efficiency.
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Family
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Type
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ar
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Activator
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Substrate
(s)

Kinetic
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DisA

Bacteria

(e.g.,

Bacillus

subtilis)

Cytosol,

associated

with DNA

DNA

integrity

surveillanc

e

Inhibited by

Holliday

junctions

and RadA

ATP

Km (ATP):

151 µM

kcat: 0.84

s⁻¹

CdaA

Bacteria

(Gram-

positive,

e.g.,

Staphyloco

ccus

aureus,

Listeria

monocytog

enes)

Cell

membrane

Cell wall

homeostasi

s,

potassium

transport

Regulated

by CdaR

and GlmM

ATP

Kinetic

parameters

not

consistentl

y reported

in

literature.

Activity is

dependent

on Mn²⁺ or

Co²⁺.

CdaS

Bacteria

(e.g.,

Bacillus

subtilis)

Cytosol

(during

sporulation

)

Sporulation

and

germinatio

n

Activity is

regulated

by its N-

terminal

autoinhibit

ory

domain;

transition

from

inactive

hexamer to

active

dimer.

ATP, ADP

Specific

kinetic

parameters

not widely

reported;

activity is

significantl

y increased

upon

deletion of

the N-

terminal

inhibitory

domain.

cGAS Eukaryotes

(e.g.,

Cytosol Innate

immune

Activated

by double-

ATP, GTP Km (ATP):

393.0 ±
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Human) sensing of

cytosolic

dsDNA

stranded

DNA

(dsDNA)

15.3 µM

kcat (ATP):

2.4 ± 0.3

min⁻¹ Km

(GTP):

94.2 ± 11.1

µM kcat

(GTP): 2.6

± 0.2

min⁻¹[1]

DncV

Bacteria

(e.g., Vibrio

cholerae)

Cytosol

Antiphage

defense

(CBASS

system)

Constitutiv

ely active;

can be

inhibited by

folate-like

molecules.

ATP, GTP

Can

synthesize

c-di-AMP,

c-di-GMP,

and 3'3'-

cGAMP.

Specific

kinetic

parameters

for each

reaction

are not

consistentl

y reported.

Signaling Pathways
The c-di-AMP and cGAMP molecules produced by diadenylate cyclases act as second

messengers that trigger distinct downstream signaling cascades.

Bacterial c-di-AMP Signaling
In bacteria, c-di-AMP regulates a multitude of physiological processes. The signaling pathway

is initiated by the synthesis of c-di-AMP by enzymes like DisA, CdaA, or CdaS. This second

messenger then binds to various effector proteins or riboswitches to modulate their function,

thereby controlling processes such as cell wall synthesis, potassium homeostasis, and DNA
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repair. The intracellular concentration of c-di-AMP is tightly controlled through its degradation

by phosphodiesterases (PDEs).
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Bacterial c-di-AMP signaling pathway.

Eukaryotic cGAS-STING Signaling
In eukaryotes, the cGAS-STING pathway is a critical component of the innate immune

response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon

binding to dsDNA, cGAS is activated and synthesizes 2'3'-cGAMP. This cyclic dinucleotide then

binds to and activates the adaptor protein STING on the endoplasmic reticulum, initiating a

signaling cascade that leads to the production of type I interferons and other inflammatory

cytokines.
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Eukaryotic cGAS-STING signaling pathway.

Experimental Protocols
Accurate characterization of diadenylate cyclase activity is crucial for understanding their

function and for the development of inhibitors. Thin-Layer Chromatography (TLC) and High-

Performance Liquid Chromatography (HPLC) are two common methods used to assay enzyme

activity.

Thin-Layer Chromatography (TLC) Assay for
Diadenylate Cyclase Activity
This method provides a relatively quick and straightforward way to visualize the conversion of

radiolabeled ATP into c-di-AMP.

Workflow:
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1. Reaction Setup:
Purified Enzyme

+ [α-³²P]ATP
+ Reaction Buffer

2. Incubation:
(e.g., 37°C for 1 hour)

3. Reaction Quenching:
Add EDTA

4. Spotting:
Apply reaction mixture to TLC plate

5. Chromatography:
Develop TLC plate in running buffer

6. Visualization:
Autoradiography

7. Analysis:
Quantify spots corresponding to ATP and c-di-AMP

Click to download full resolution via product page

Workflow for TLC-based diadenylate cyclase assay.

Methodology:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing the purified diadenylate cyclase, reaction buffer (typically containing Tris-HCl,
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NaCl, and a divalent cation like MgCl₂), and [α-³²P]ATP.

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

37°C) for a defined period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding a solution of EDTA, which chelates the

divalent cations essential for enzyme activity.

TLC Plate Spotting: Spot a small volume of the reaction mixture onto a polyethyleneimine

(PEI) cellulose TLC plate.

Chromatography: Develop the TLC plate in a chromatography chamber containing an

appropriate running buffer (e.g., a mixture of saturated (NH₄)₂SO₄ and KH₂PO₄).

Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen.

Visualize the separated radiolabeled ATP and c-di-AMP spots using a phosphorimager and

quantify the intensity of each spot to determine the percentage of ATP converted to c-di-
AMP.

High-Performance Liquid Chromatography (HPLC)-
Based Assay for Diadenylate Cyclase Activity
HPLC offers a more quantitative and high-throughput method for measuring diadenylate

cyclase activity, and it does not require the use of radioisotopes.
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1. Reaction Setup:
Purified Enzyme

+ ATP
+ Reaction Buffer

2. Incubation:
(e.g., 37°C for a set time course)

3. Reaction Quenching:
Heat inactivation or addition of acid

4. Sample Preparation:
Centrifuge to remove precipitated protein

5. HPLC Analysis:
Inject supernatant onto a reverse-phase C18 column

6. Data Acquisition:
Monitor absorbance at 254 nm

7. Analysis:
Quantify ATP and c-di-AMP peaks by integrating peak areas and comparing to standards

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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